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molecular formula C2H4FI B1294473 1-Fluoro-2-iodoethane CAS No. 762-51-6

1-Fluoro-2-iodoethane

Cat. No. B1294473
M. Wt: 173.96 g/mol
InChI Key: LVYJIIRJQDEGBR-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of ethyl 1H-pyrazole-3-carboxylate (0.77 g) (available from ABCR) in acetonitrile (30 ml) was added cesium carbonate (1.79 g) and the mixture stirred for 5 min when 1-fluoro-2-iodoethane (0.96 g) was added and the mixture stirred at 20° C. for 18 h. The mixture was evaporated and the residue taken up in water (30 ml) and DCM (30 ml) separated by hydrophobic frit and concentrated to ˜5 ml, placed on an SPE cartridge (50 g silica) and eluted with a gradient of ethyl acetate in cyclohexane to give the Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (0.42 g) as a colourless oil.
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[F:17][CH2:18][CH2:19]I>C(#N)C>[F:17][CH2:18][CH2:19][N:2]1[C:3]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:5]=[N:1]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
N1N=C(C=C1)C(=O)OCC
Name
cesium carbonate
Quantity
1.79 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
FCCI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
DCM (30 ml) separated by hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜5 ml
WASH
Type
WASH
Details
eluted with a gradient of ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FCCN1N=CC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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